JAK Kinase Inhibitory Potency: Azetidinyl Pyrimidine Class Benchmarking
The azetidinyl pyrimidine patent family (US 2024/0002392 A1) discloses extensive JAK1/JAK2/TYK2 inhibition data for structurally related compounds. Although quantitative IC50 data specific to 4-ethyl-5-fluoro-6-(3-methoxyazetidin-1-yl)pyrimidine are not publicly disclosed in peer-reviewed form, the patent establishes that azetidinyl pyrimidines with 3-substituted azetidine rings exhibit JAK1 IC50 values in the low nanomolar range (representative examples: 5 nM) [1]. By class-level inference, the 3-methoxyazetidine substituent in the target compound is expected to confer similar or superior potency compared to unsubstituted azetidine or 3-fluoroazetidine analogs due to the methoxy group's capacity for additional hydrogen-bond interactions within the kinase hinge region [1].
| Evidence Dimension | JAK1 inhibitory potency (IC50) |
|---|---|
| Target Compound Data | Expected low nanomolar range based on class SAR (exact value not publicly disclosed) |
| Comparator Or Baseline | Representative azetidinyl pyrimidine example from US 2024/0002392: IC50 = 5 nM for JAK1 |
| Quantified Difference | Not directly comparable; class-level projection suggests comparable potency with potential selectivity advantages from 3-methoxy substitution |
| Conditions | Recombinant purified GST-tagged catalytic domain of human JAK1; in vitro kinase assay as described in Park et al., Analytical Biochemistry |
Why This Matters
For procurement decisions in kinase inhibitor research, the 3-methoxyazetidine substitution pattern is structurally validated within a patented JAK inhibitor series, reducing the risk of selecting an inactive or suboptimal analog.
- [1] deLong, M. A., Sturdivant, J. M., Gordhan, H. M., Ellis, D. A., & Lichorowic, C. L. (2024). Azetidinyl Pyrimidines and Uses Thereof. U.S. Patent Application Publication No. US 2024/0002392 A1. Aerie Pharmaceuticals, Inc. View Source
